molecular formula C12H12BNO3S B2836369 (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid CAS No. 2246751-27-7

(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

Cat. No. B2836369
CAS RN: 2246751-27-7
M. Wt: 261.1
InChI Key: MQVOOYBANAYJJB-UHFFFAOYSA-N
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Description

“(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid” is a type of organoboron reagent. Organoboron reagents are generally environmentally benign and are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Synthesis Analysis

The synthesis of such compounds often involves the use of Suzuki–Miyaura coupling . This process involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Chemical Reactions Analysis

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Mechanism of Action

The mechanism of action in the Suzuki–Miyaura coupling involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

The future directions of research involving “(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid” and similar compounds could involve further exploration of their use in Suzuki–Miyaura coupling reactions , as well as the development of new borane reagents .

properties

IUPAC Name

[3-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3S/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVOOYBANAYJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C2=CC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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